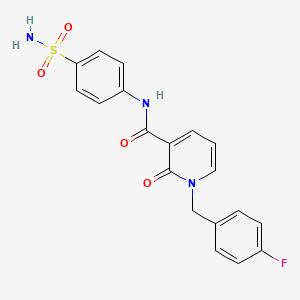
1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide, also known as FBF-1, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. FBF-1 belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
- Compounds similar to "1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide" have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. For example, aromatic sulfonamides have shown nanomolar inhibitory concentrations against carbonic anhydrase isoenzymes I, II, IV, and XII, exhibiting a diverse range of activities and affinities for these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Anticancer Research
- Derivatives of dihydropyridine carboxamides have been investigated for their potential as anticancer agents. For instance, certain compounds have demonstrated potent inhibition of HIV-1 integrase, a key enzyme required for the replication of human immunodeficiency virus type-1, suggesting their utility in the development of new antiviral therapies (Pace et al., 2007).
Polymer Science
- Research has also extended into the field of polymer science, where compounds with similar structures have been utilized in the synthesis of new polyamides with unique properties. These polyamides exhibit noncrystalline structures, high solubility in polar solvents, and significant thermal stability, making them suitable for various applications in material science (Hsiao, Yang, & Chen, 2000).
Antimicrobial and Antiviral Agents
- Some compounds within this chemical class have been developed as selective inhibitors of the Met kinase superfamily, showing efficacy in tumor models and advancing to clinical trials. This highlights their potential role in cancer treatment and as antimicrobial agents (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-15-7-9-16(10-8-15)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPZLDMQDKXISO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

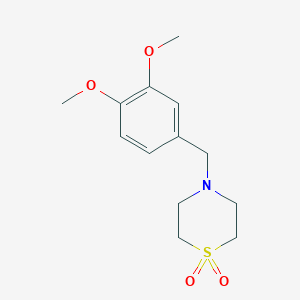
![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2408067.png)
![2-(4-Fluorophenyl)-6-[2-(3-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2408069.png)
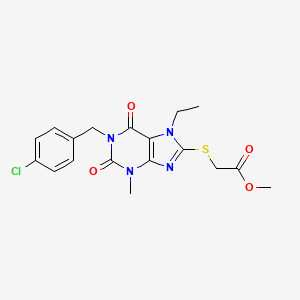
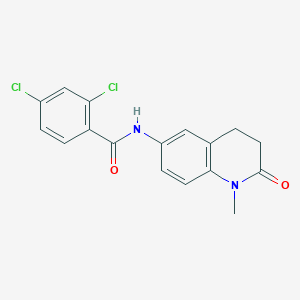
![N-(3-(methylthio)phenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2408074.png)
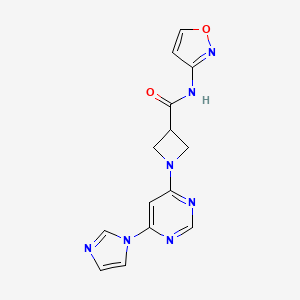
![Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid](/img/structure/B2408080.png)
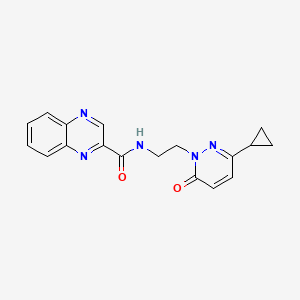
![Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2408083.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2408084.png)
![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)
![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)
![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)